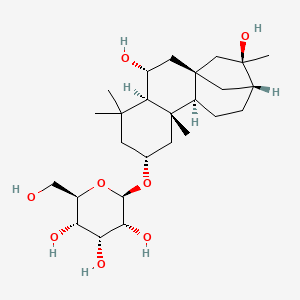

ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester

Vue d'ensemble

Description

“ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester” is a diterpenoid that is isolated and purified from the Chinese herbal medicine Pteris semipinnata L . It is known to exert antitumour activity in several kinds of malignant cancer cells by leading cancer cells to apoptosis .

Molecular Structure Analysis

The molecular formula of “ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester” is C26H38O9, and its molecular weight is 494.6 g/mol .Physical And Chemical Properties Analysis

The compound is a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Anti-Melanogenic Activity

The compound has been identified in Adenostemma lavenia leaf extract, which exhibits significant anti-melanogenic activity. This activity is crucial for developing treatments for skin pigmentation disorders. The high content of the compound in the plant suggests its potential as an oral cosmetic ingredient to suppress hair pigmentation .

Anti-Cancer Properties

Research indicates that ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid has multifunctional biochemical properties, including anti-cancer effects. It has been proposed for use in therapies against various cancers due to its ability to induce apoptosis in malignant cells .

Anti-Inflammatory Uses

The compound’s presence in certain plants used in folk remedies for inflammatory disorders points to its anti-inflammatory capabilities. It may be responsible for the medicinal properties of plants like Adenostemma lavenia , used for conditions such as hepatitis and pneumonia .

Nasopharyngeal Carcinoma Treatment

Innovative research has explored loading ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid onto fluorescent mesoporous silica nanoparticles. This method aims to target and treat nasopharyngeal carcinoma, demonstrating the compound’s potential in enhancing the delivery and efficacy of anti-tumor drugs .

Cosmetic Applications

Due to its anti-melanogenic properties, the compound is being researched for use in oral cosmetics. Preliminary in vivo assays suggest that it could be a new material for products aimed at altering hair color or treating skin pigmentation issues .

Therapeutic Applications

The compound’s therapeutic potential extends beyond its anti-cancer and anti-inflammatory effects. It has been suggested for use in skin whitening treatments, showcasing its versatility in various therapeutic applications .

Mécanisme D'action

Target of Action

The primary target of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester is the NF-kB pathway . This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival .

Mode of Action

The compound interacts with its target by inhibiting the NF-kB pathway . It achieves this by stabilizing the inhibitor of NF-kB, known as IkBα, which results in a reduction of nuclear p65 and inhibition of NF-kB activity . This interaction leads to changes in the expression of downstream molecules, with a decrease in the anti-apoptotic molecule Bcl-2 and an increase in the pro-apoptotic molecules Bax and Bak .

Biochemical Pathways

The affected biochemical pathway is the NF-kB signaling pathway . The inhibition of this pathway by ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester leads to a decrease in the expression of anti-apoptotic genes and an increase in the expression of pro-apoptotic genes . This shift in gene expression can trigger apoptosis, or programmed cell death .

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that the compound may have good bioavailability due to its solubility in both polar and non-polar solvents .

Result of Action

The result of the action of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester is the induction of apoptosis in cancer cells . This is achieved through the inhibition of the NF-kB pathway, leading to a decrease in the expression of anti-apoptotic genes and an increase in the expression of pro-apoptotic genes . This shift in gene expression triggers programmed cell death, effectively inhibiting the growth of cancer cells .

Action Environment

The action of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid beta-D-glucopyranosyl ester can be influenced by the physiological environment. When delivered using nanoparticles, the compound was efficiently delivered to nasopharyngeal carcinoma tumors in mice, effectively inhibiting tumor growth with minimal side effects .

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10R,13R)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O9/c1-13-14-5-10-26(33)24(3)8-4-7-23(2,16(24)6-9-25(26,11-14)20(13)31)22(32)35-21-19(30)18(29)17(28)15(12-27)34-21/h14-19,21,27-30,33H,1,4-12H2,2-3H3/t14-,15-,16-,17-,18+,19-,21+,23-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAGWWDWHSCPAS-TULSSYLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4=O)O)C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,11R,13S,14S,17S)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1151878.png)

![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B1151880.png)

![potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-2,15-dimethyl-5-oxo-9-(trideuteriomethoxycarbonyl)-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate](/img/structure/B1151882.png)

![(1R,3R,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B1151890.png)